molecular formula C24H40O6 B1247461 Aikupikoxide A

Aikupikoxide A

Cat. No. B1247461
M. Wt: 424.6 g/mol
InChI Key: UCWHHFGTUDDROG-VOXNSMEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aikupikoxide A is a natural product found in Diacarnus erythraeanus with data available.

Scientific Research Applications

Cytotoxic Properties

Investigations into the Red Sea sponge Diacarnus erythraenus uncovered a compound known as Aikupikoxide A, demonstrating cytotoxic activities. This discovery sheds light on the potential use of Aikupikoxide A in cancer research, as it shows properties that could be utilized in developing cancer treatments. This finding was first reported by Youssef et al. (2001) in the "Journal of Natural Products" (Youssef, Yoshida, Kelly, & Scheuer, 2001).

Marine Sponge-Derived Norterpenoids

Further research into marine sponges has led to the isolation of various norterpenes, including Aikupikoxide A. These compounds have been assessed for their cytotoxicity against different human cancer cell lines. This study highlights the potential of marine-derived substances like Aikupikoxide A in the field of oncological research. Chao et al. (2010) in the "Journal of Natural Products" provided a detailed analysis of these findings (Chao, Chou, Wang, Wu, Wang, Chen, Sheu, & Sung, 2010).

properties

Product Name

Aikupikoxide A

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(2S)-2-[(3R,6S)-6-methyl-6-[(E)-4,8,8-trimethyl-7,12-dioxotridec-3-enyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H40O6/c1-17(11-12-21(26)23(4,5)14-8-10-18(2)25)9-7-15-24(6)16-13-20(29-30-24)19(3)22(27)28/h9,19-20H,7-8,10-16H2,1-6H3,(H,27,28)/b17-9+/t19-,20+,24-/m0/s1

InChI Key

UCWHHFGTUDDROG-VOXNSMEVSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@](OO1)(C)CC/C=C(\C)/CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O

Canonical SMILES

CC(C1CCC(OO1)(C)CCC=C(C)CCC(=O)C(C)(C)CCCC(=O)C)C(=O)O

synonyms

aikupikoxide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.